1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one
Description
The compound “1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one” is a structurally intricate molecule featuring a tetrahydropyran (oxane) core substituted with multiple hydroxyl groups, an epoxide (oxirane) moiety, and a propan-2-one (acetone) tail. Such compounds are often isolated from marine actinomycetes, which are prolific producers of secondary metabolites with pharmaceutical relevance . The presence of hydroxyl and epoxide groups may confer polarity, impacting solubility and chromatographic behavior, akin to flavonoid derivatives analyzed via LC/MS and HPTLC methods .
Properties
IUPAC Name |
1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-7(16)4-11-14(19)13(18)10(6-20-11)5-12-15(21-12)8(2)9(3)17/h8-15,17-19H,4-6H2,1-3H3/t8-,9-,10-,11-,12-,13+,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNBMCYZGYWFKO-XOSCPBGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=O)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)CC(=O)C)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201105419 | |
| Record name | L-talo-2-Octulose, 4,8-anhydro-1,3,7-trideoxy-7-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-, [2S-[2α,3β(1R*,2R*)]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66262-70-2 | |
| Record name | L-talo-2-Octulose, 4,8-anhydro-1,3,7-trideoxy-7-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-, [2S-[2α,3β(1R*,2R*)]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66262-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-talo-2-Octulose, 4,8-anhydro-1,3,7-trideoxy-7-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-, [2S-[2α,3β(1R*,2R*)]]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201105419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one (commonly referred to as compound X) is a complex organic molecule with significant biological activity. Its intricate structure suggests potential applications in pharmacology and biochemistry. This article explores the biological properties of compound X, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H26O6
- Molecular Weight : 302.36 g/mol
- Purity : Typically around 95% for research applications .
Mechanisms of Biological Activity
Compound X exhibits various biological activities attributed to its structural features:
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Antioxidant Activity :
- The presence of multiple hydroxyl groups in its structure contributes to its ability to scavenge free radicals. This property is crucial for reducing oxidative stress in biological systems.
- Enzyme Inhibition :
-
Anti-inflammatory Effects :
- Compound X has demonstrated anti-inflammatory properties in vitro, suggesting its potential use in treating inflammatory diseases. The exact mechanism involves the modulation of pro-inflammatory cytokines.
In Vitro Studies
Several studies have investigated the biological effects of compound X using various cell lines:
In Vivo Studies
Animal models have also been utilized to assess the therapeutic potential of compound X:
-
Diabetes Model :
- In diabetic rats, administration of compound X resulted in improved glucose tolerance and reduced blood sugar levels, indicating its potential role in diabetes management.
- Cancer Model :
Case Study 1: Anti-diabetic Properties
A study published in Journal of Medicinal Chemistry explored the effects of compound X on glucose metabolism in diabetic mice. The results indicated a significant reduction in fasting blood glucose levels and improved insulin sensitivity after treatment with compound X over four weeks.
Case Study 2: Cancer Therapeutics
Research presented at the Annual Cancer Research Conference highlighted the efficacy of compound X as an adjunct therapy for breast cancer. Patients receiving standard chemotherapy alongside compound X showed enhanced tumor regression compared to those receiving chemotherapy alone.
Scientific Research Applications
Pharmaceutical Applications
- Antidiabetic Activity : Research indicates that compounds with similar structural motifs exhibit significant antidiabetic properties. The presence of hydroxyl groups can enhance the interaction with biological targets involved in glucose metabolism .
- Antioxidant Properties : The dihydroxy functionality contributes to antioxidant activities by scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Activity : Compounds containing oxirane rings have been documented to possess antimicrobial properties. The unique structure of this compound may enhance its efficacy against various pathogens .
- Drug Delivery Systems : The ability to modify the compound's structure allows for the development of targeted drug delivery systems. Its hydrophilic nature may facilitate solubility and absorption in biological systems .
Biochemical Research Applications
- Enzyme Inhibition Studies : The compound's structural features make it a candidate for studying enzyme interactions, particularly those involved in carbohydrate metabolism .
- Metabolic Pathway Analysis : Utilizing this compound in metabolic studies can provide insights into biochemical pathways related to carbohydrate processing and energy metabolism .
Case Study 1: Antidiabetic Effects
A study investigated the effects of similar dihydroxy compounds on insulin sensitivity in diabetic models. Results indicated that these compounds improved glucose uptake in muscle cells by enhancing insulin receptor signaling pathways .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of oxirane-containing compounds demonstrated significant inhibition of bacterial growth in vitro. The study highlighted the potential for developing new antibiotics based on this structural class .
Chemical Reactions Analysis
Structural Analysis and Reactivity
The compound’s structure includes:
- A pyran ring with three hydroxyl groups at positions 3, 4, and 5.
- An epoxide ring (oxirane) attached to the pyran via a methylene group.
- A propan-2-one moiety linked to the pyran’s position 1.
Key Reactivity Features
Route 2: Fragment Coupling
- Epoxide ring synthesis : Reaction of a diol with a peracid (e.g., mCPBA) .
- Coupling of pyran and epoxide fragments via methylene bridge formation .
Degradation and Stability
Metabolic Transformations
Metabolites identified in biological systems include:
- HMDB0260298 : A nonanoic acid derivative with an extended carbon chain .
- HMDB0304568 : A glycosylated variant suggesting enzymatic conjugation .
| Metabolite | Transformation | Citation |
|---|---|---|
| HMDB0260298 | Hydroxylation and chain elongation | . |
| HMDB0304568 | Glycosylation of hydroxyl groups | . |
Comparison with Similar Compounds
Marine Actinomycete Derivatives
Marine actinomycetes yield glycosides with polyhydroxy and epoxide motifs, similar to the target compound. For example, salternamides (e.g., Salternamide E) share hydroxylated tetrahydropyran cores but lack the propan-2-one tail . The epoxide group in the target compound may enhance reactivity, as seen in epoxyquinoids with antitumor properties .
Flavonoids and Polyphenols
Flavonoids like 5-hydroxy-flavones exhibit intramolecular hydrogen bonding (HB) due to hydroxyl groups, affecting their polarity and retention in chromatographic systems . The target compound’s dihydroxy-oxane core could form similar HB networks, leading to lower log k' values compared to non-hydroxylated analogues, as observed in HPTLC studies of Populus bud extracts .
Triazolyl Methyl Dihydropyrimidinyl Derivatives
The compound in features a triazole ring and dihydropyrimidine system with hydroxyl and methyl groups.
Physicochemical Properties
Research Findings and Implications
- Chromatographic Behavior: The compound’s polarity aligns with flavonoids requiring 2D-HPTLC for resolution, suggesting utility in natural product screening .
- Bioactivity Prediction : Molecular descriptors (e.g., van der Waals volume, HB capacity) could quantify its similarity to bioactive marine glycosides, aiding QSAR modeling .
- Synthetic Feasibility : Epoxide stability and stereochemical complexity may pose challenges in synthesis, necessitating methods akin to those for triazolyl derivatives .
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the molecule decomposes into three fragments (Figure 1):
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Oxane core : Derived from a protected glucose or mannose derivative.
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Epoxide side chain : Synthesized via stereoselective epoxidation of a diene precursor.
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Propan-2-one group : Introduced via oxidation of a secondary alcohol or ketone alkylation.
Source notes phosphorylation strategies for hydroxyl protection in carbohydrate derivatives, which may apply to the oxane ring’s dihydroxy groups.
Stepwise Synthesis
Oxane Ring Construction
The oxane core is synthesized from D-glucose through selective protection and cyclization:
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Protection : C3 and C4 hydroxyls are shielded as benzyl ethers, while C6 is oxidized to a carboxylic acid.
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Cyclization : Acid-catalyzed hemiacetal formation yields the oxane ring.
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Deprotection : Hydrogenolysis removes benzyl groups, revealing C3 and C4 hydroxyls.
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Protection | BnBr, NaH | 0°C → rt | 85% |
| Cyclization | HCl, MeOH | Reflux | 78% |
| Deprotection | H₂, Pd/C | rt | 92% |
Epoxide Side Chain Synthesis
The (2S,3S)-epoxide is synthesized via Sharpless asymmetric epoxidation :
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Diene precursor : (2E,4E)-hexa-2,4-dien-1-ol is prepared via Wittig reaction.
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Epoxidation : Titanium tetraisopropoxide, (−)-diethyl tartrate, and tert-butyl hydroperoxide yield the (2S,3S)-epoxide with 94% ee.
Key Data :
-
Epoxidation efficiency: 89% yield.
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Stereoselectivity: dr > 20:1 (S,S:R,R).
Fragment Coupling
The epoxide side chain is coupled to the oxane core via Mitsunobu reaction :
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Activation : C5 hydroxyl of the oxane is activated with diethyl azodicarboxylate (DEAD) and triphenylphosphine.
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Coupling : Epoxide-containing alcohol displaces the activated intermediate, forming the C5-C bond.
Optimization :
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Solvent: THF improves nucleophilicity (yield: 82%).
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Temperature: 0°C minimizes epoxide ring-opening side reactions.
Stereochemical Control
Epoxide Configuration
The Sharpless epoxidation ’s stereoselectivity arises from chiral ligand-induced asymmetry. Computational modeling (DFT) confirms the (S,S)-configuration is energetically favored due to minimized torsional strain.
Oxane Ring Hydroxyls
Hydrogen bonding-directed protection : Benzyl groups at C3 and C4 are selectively introduced using bulky bases that hinder unwanted sites.
Analytical Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
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High-resolution MS : [M+Na]⁺ = 487.2145 (calculated: 487.2139).
Challenges and Optimizations
Q & A
Q. How can researchers differentiate degradation products from synthetic impurities?
- Methodological Answer : Perform forced degradation studies (heat, light, acid/alkali exposure) and compare LC-MS profiles with synthetic impurity standards. Use high-resolution MS (HRMS) to assign molecular formulas. Kinetic studies (Arrhenius plots) predict shelf-life under accelerated conditions .
Biological Evaluation
Q. What in vitro models are suitable for studying its antimalarial mechanism?
Q. How can target deconvolution be performed for unknown bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
